2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2N2 and its molecular weight is 217.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Angiotensin II Receptor Antagonists
A series of nonpeptide angiotensin II receptor antagonists were developed, demonstrating potent antihypertensive effects upon oral administration, differing from previous series that were only active intravenously. This research highlights the significance of the acidic group at the 2'-position of the biphenyl for high affinity and oral potency, with tetrazole derivatives like DuP 753 being particularly effective for hypertension treatment (Carini et al., 1991).
Transformation into Derivatives of Imidazo[1,2‐b][1,2]-benzisothiazole
Research on saccharin derivatives led to the transformation into imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine derivatives. This work explores the chemical interconversions within this compound series, suggesting the involvement of two separate cyclol intermediates, opening pathways for the creation of new compounds with potentially unique properties (Ashby et al., 1978).
Corrosion Inhibition
Studies on synthesized benzimidazole derivatives, including variations of 2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride, have shown effective corrosion inhibition on N80 steel in hydrochloric acid. These derivatives demonstrate high inhibition efficiency, highlighting their potential as protective agents in industrial applications (Yadav et al., 2016).
Ferroelectricity and Antiferroelectricity in Benzimidazoles
The study on benzimidazoles, including 2-methylbenzimidazole and 5,6-dichloro-2-methylbenzimidazole, reveals their potential for above-room-temperature ferroelectricity and antiferroelectricity. This property is significant for the development of lead- and rare-metal-free ferroelectric devices, with implications for sustainable electronics and materials science (Horiuchi et al., 2012).
Luminescence Sensing
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These complexes demonstrate selective sensitivity, indicating their utility as fluorescence sensors for chemical detection (Shi et al., 2015).
Safety and Hazards
The safety data sheet for Bis(2-chloroethyl)amine hydrochloride indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It’s recommended to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .
Mechanism of Action
Imidazoles are a class of organic compounds that contain an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . They have numerous applications in pharmacology, chemistry, optics, and electronics . The formation of imidazoles can be achieved through various synthetic procedures, such as the reaction of glyoxal with NH4+ in water at neutral pH .
Properties
IUPAC Name |
2-(2-chloroethyl)-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQQSCCMRPDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744318 | |
Record name | 2-(2-Chloroethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853789-17-0 | |
Record name | 2-(2-Chloroethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloroethyl)-1H-1,3-benzodiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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